molecular formula C13H8BrClO B1334059 3-Bromo-4'-chlorobenzophenone CAS No. 75762-56-0

3-Bromo-4'-chlorobenzophenone

Cat. No. B1334059
CAS RN: 75762-56-0
M. Wt: 295.56 g/mol
InChI Key: JDSRHMLEPCMXHS-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzophenone (BCBP) is an organic compound, belonging to the family of benzophenones, that has been used in a variety of scientific research applications. BCBP is a white, crystalline, odorless solid with a melting point of approximately 150°C. It is soluble in many organic solvents, including ethanol and acetone. BCBP has been used in a range of scientific research applications, including synthesis and reaction mechanisms, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Photoreaction Mechanisms

Research on related bromo-chlorophenols has explored their photoreaction mechanisms. A study involving 2-bromo, 2-bromo-4-chloro, and 2,4-dibromophenols investigated their behaviors in low-temperature argon matrices using Fourier transform infrared spectroscopy. The study revealed that 4-bromo-2,5-cyclohexadienone is primarily produced from 2-bromophenol, with the formation of cyclopentadienylidenemethanone⋯HBr complex as a minor pathway (Akai et al., 2002).

Vibrational Spectra and Thermodynamics

Quantum chemical calculations have been performed on molecules like 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone to understand their molecular geometries, vibrational wavenumbers, and thermodynamical properties. This research provides insight into the fundamental properties of similar bromo-chlorobenzophenone compounds (Pandian et al., 2011).

Potential Anticancer Activities

A study on a novel bromophenol derivative, containing a structure similar to 3-Bromo-4'-chlorobenzophenone, showed significant anticancer activities on human lung cancer cell lines. It indicated potential pathways for developing anticancer drugs based on bromophenol derivatives (Guo et al., 2018).

Electrophilic Addition and Coupling Reactions

The use of similar bromo-benzophenone compounds in electrophilic addition and coupling reactions has been explored. For instance, the synthesis of oxoimmoniosulfides using 3-Bromo-2-phenyl-1-indenone indicates potential applications in synthetic chemistry (Timokhina et al., 2001).

Chromatographic Applications

The synthesis and characterization of related bromo-azobenzene compounds have been studied for their use as stationary phases in gas chromatography, demonstrating their utility in analytical chemistry (Baniceru et al., 1995).

Safety and Hazards

3-Bromo-4’-chlorobenzophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 3-Bromo-4’-chlorobenzophenone research could involve further exploration of its photochemical reactivity and photophysical properties . Its potential applications in various fields could also be investigated.

Biochemical Analysis

Biochemical Properties

It is known that the compound can be synthesized via diazotization of 3-amino-4-chlorobenzoic acid followed by reaction with copper (I) bromide . This suggests that it may interact with enzymes and other biomolecules involved in these reactions.

Molecular Mechanism

It is known that the compound can be synthesized via a multi-step reaction procedure , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

properties

IUPAC Name

(3-bromophenyl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSRHMLEPCMXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373599
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75762-56-0
Record name 3-Bromo-4'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75762-56-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What insights does the research provide regarding the bonding nature and electronic properties of 3-bromo-4'-chlorobenzophenone?

A1: The research utilizes computational methods to investigate the vibrational energies and electronic properties of this compound. [] While the abstract doesn't specify the exact computational methods employed, it highlights that the study analyzes the molecule's vibrational frequencies, which can provide insights into the strength and nature of its chemical bonds. Additionally, the investigation of electronic properties likely involves exploring the molecule's electron distribution, dipole moment, and frontier molecular orbitals, which are crucial for understanding its reactivity and potential interactions with other molecules.

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